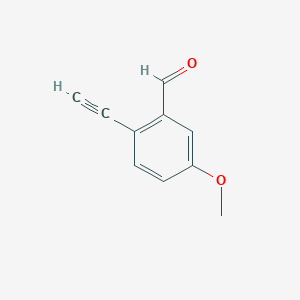
2-Ethynyl-5-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Etinil-5-metoxibenzaldehído es un compuesto orgánico con la fórmula molecular C10H8O2. Se caracteriza por la presencia de un grupo etinil (-C≡CH) y un grupo metoxilo (-OCH3) unidos a un núcleo de benzaldehído.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2-Etinil-5-metoxibenzaldehído generalmente implica los siguientes pasos:
Material de partida: La síntesis comienza con 5-metoxibenzaldehído.
Etinilación: El grupo etinil se introduce a través de una reacción con un agente etinilante apropiado, como el bromuro de etilmagnesio, en condiciones controladas.
Condiciones de reacción: La reacción generalmente se lleva a cabo en una atmósfera inerte, como nitrógeno o argón, para evitar la oxidación. Los disolventes como el tetrahidrofurano (THF) se utilizan comúnmente.
Métodos de producción industrial: Si bien los métodos de producción industrial específicos para el 2-Etinil-5-metoxibenzaldehído no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de reactivos de calidad industrial y la utilización de reactores de flujo continuo para mejorar la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones: El 2-Etinil-5-metoxibenzaldehído experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo aldehído puede oxidarse para formar el ácido carboxílico correspondiente.
Reducción: El grupo aldehído puede reducirse para formar el alcohol correspondiente.
Sustitución: El grupo etinil puede participar en reacciones de sustitución, como la adición nucleófila.
Reactivos y condiciones comunes:
Oxidación: Se utilizan reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) en condiciones ácidas o básicas.
Reducción: Se utilizan reactivos como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) en condiciones anhidras.
Sustitución: Se utilizan catalizadores como paladio sobre carbono (Pd/C) en reacciones de hidrogenación.
Productos principales:
Oxidación: Ácido 2-etinil-5-metoxibenzoico.
Reducción: Alcohol 2-etinil-5-metoxibencílico.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
4. Aplicaciones en Investigación Científica
El 2-Etinil-5-metoxibenzaldehído tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en síntesis orgánica, particularmente en la síntesis de moléculas complejas y productos farmacéuticos.
Industria: Se utiliza en el desarrollo de materiales avanzados y sensores químicos.
Aplicaciones Científicas De Investigación
2-Ethynyl-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Industry: It is used in the development of advanced materials and chemical sensors.
Mecanismo De Acción
El mecanismo de acción del 2-Etinil-5-metoxibenzaldehído implica su interacción con objetivos moleculares específicos:
Objetivos moleculares: El compuesto puede modificar selectivamente el N-terminal de péptidos y proteínas, formando bioconjugados estables.
Vías involucradas: El proceso de modificación a menudo implica reacciones de cicloadición [3+2] catalizadas por cobre(I), lo que indica una alta compatibilidad con los grupos funcionales.
Compuestos similares:
2-Etinilbenzaldehído: Carece del grupo metoxilo, lo que resulta en diferente reactividad y aplicaciones.
5-Metoxibenzaldehído: Carece del grupo etinil, lo que limita su uso en ciertas aplicaciones sintéticas.
2-Etinil-4-hidroxi-5-metoxibenzaldehído: Contiene un grupo hidroxilo adicional, que ofrece diferentes propiedades químicas y reactividad.
Unicidad: El 2-Etinil-5-metoxibenzaldehído es único debido a la presencia de ambos grupos etinil y metoxilo, que confieren reactividad distintiva y permiten su uso en modificaciones químicas selectivas y reacciones de bioconjugación .
Comparación Con Compuestos Similares
2-Ethynylbenzaldehyde: Lacks the methoxy group, resulting in different reactivity and applications.
5-Methoxybenzaldehyde: Lacks the ethynyl group, limiting its use in certain synthetic applications.
2-Ethynyl-4-hydroxy-5-methoxybenzaldehyde: Contains an additional hydroxyl group, offering different chemical properties and reactivity.
Uniqueness: 2-Ethynyl-5-methoxybenzaldehyde is unique due to the presence of both ethynyl and methoxy groups, which confer distinct reactivity and enable its use in selective chemical modifications and bioconjugation reactions .
Propiedades
Fórmula molecular |
C10H8O2 |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
2-ethynyl-5-methoxybenzaldehyde |
InChI |
InChI=1S/C10H8O2/c1-3-8-4-5-10(12-2)6-9(8)7-11/h1,4-7H,2H3 |
Clave InChI |
FPJNILPFIYYEEB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C#C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Piperidin-4-yl)amino]acetamide](/img/structure/B11758206.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758211.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758219.png)
![6-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11758222.png)
![1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B11758225.png)
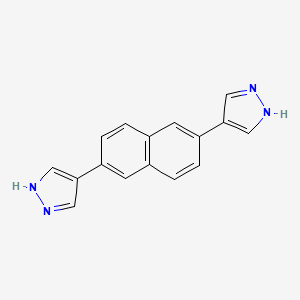
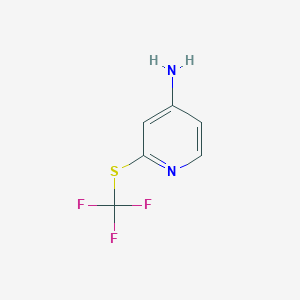

![10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one](/img/structure/B11758253.png)
![1H-Pyrrolo[3,2-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11758261.png)
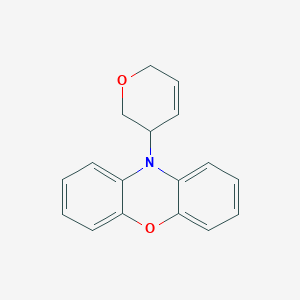

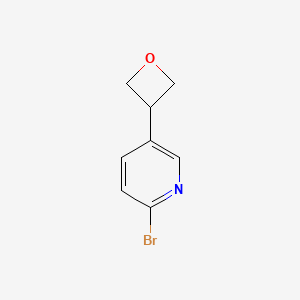
![6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11758278.png)
